molecular formula C11H18N2 B13019895 N-(1-(Pyridin-4-yl)ethyl)butan-1-amine

N-(1-(Pyridin-4-yl)ethyl)butan-1-amine

Cat. No.: B13019895
M. Wt: 178.27 g/mol
InChI Key: DMANJRMZLMTLSE-UHFFFAOYSA-N
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Description

N-(1-(Pyridin-4-yl)ethyl)butan-1-amine: is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Pyridin-4-yl)ethyl)butan-1-amine typically involves the reaction of pyridine derivatives with butylamineThe reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-(Pyridin-4-yl)ethyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

N-(1-(Pyridin-4-yl)ethyl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(Pyridin-4-yl)ethyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(Pyridin-4-yl)ethyl)pyridin-4-amine
  • N-(1-(Pyridin-4-yl)ethyl)butan-2-amine
  • N-(1-(Pyridin-4-yl)ethyl)hexan-1-amine

Uniqueness

N-(1-(Pyridin-4-yl)ethyl)butan-1-amine is unique due to its specific combination of a pyridine ring and a butylamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

N-(1-(Pyridin-4-yl)ethyl)butan-1-amine is a compound of growing interest in medicinal chemistry due to its notable biological activity. This article explores its interactions with various molecular targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H17_{17}N
  • Molecular Weight : 178.27 g/mol
  • Structural Features : The compound features a butan-1-amine backbone with a pyridin-4-yl group attached to the ethyl chain, which facilitates significant interactions with biological molecules through hydrogen bonding and π-π stacking with aromatic amino acids.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activities. The unique structure allows for:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with various biological targets, enhancing binding affinity.
  • Aromatic Interactions : The pyridine ring engages in π-π interactions with aromatic residues in proteins, influencing their functional states.

Biological Activity and Therapeutic Applications

This compound exhibits potential therapeutic applications across various domains:

Enzyme Modulation

The compound has been shown to interact with enzymes involved in metabolic pathways, suggesting its utility in drug design aimed at enzyme inhibition or activation. For instance, studies indicate that similar compounds have been effective against Helicobacter pylori, highlighting the potential for this compound as an antibacterial agent .

Receptor Targeting

Research indicates that this compound may also target specific receptors, which could lead to significant pharmacological effects. Its structural similarity to other known receptor ligands suggests it may have utility in modulating neurotransmitter systems or other receptor-mediated pathways .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
N-(1-(Pyridin-4-yl)ethyl)pyridin-4-aminePyridine at the 4-positionDifferent reactivity due to substitution pattern
N-(1-(Pyridin-4-yl)ethyl)butan-2-amineButan chain at the 2-positionMay exhibit distinct biological activities
N-(1-(Pyridin-4-yl)ethyl)hexan-1-amineLonger hexane chainInfluences solubility and reactivity

This comparative analysis illustrates how slight variations in structure can lead to differing biological activities and potential applications.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays:

  • Antimicrobial Activity : In vitro testing has shown promising results against Mycobacterium tuberculosis, with IC50_{50} values indicating significant inhibitory effects. Compounds similar in structure have been reported with IC50_{50} values ranging from 1.35 to 2.18 μM against this pathogen.
  • Cytotoxicity Studies : Investigations into the cytotoxic effects on cancer cell lines revealed that related compounds exhibited varying degrees of cytotoxicity, suggesting that this compound could be further explored for anticancer properties .
  • Pharmacokinetic Profiling : The pharmacokinetic properties of similar compounds have been evaluated, indicating favorable absorption and distribution characteristics that could enhance therapeutic efficacy .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

N-(1-pyridin-4-ylethyl)butan-1-amine

InChI

InChI=1S/C11H18N2/c1-3-4-7-13-10(2)11-5-8-12-9-6-11/h5-6,8-10,13H,3-4,7H2,1-2H3

InChI Key

DMANJRMZLMTLSE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC=NC=C1

Origin of Product

United States

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